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Introduction
AL 8810 isopropyl ester is a potent and selective antagonist of the prostaglandin F2α (FP)

receptor.[1][2] As a lipid-soluble prodrug, it readily penetrates biological membranes and is

subsequently hydrolyzed to its active form, AL 8810 acid.[3][4] This compound has become an

invaluable pharmacological tool for investigating the physiological and pathological roles of the

FP receptor in various biological systems. This technical guide provides an in-depth overview

of the chemical structure, properties, and pharmacological profile of AL 8810 isopropyl ester,
including experimental methodologies and an examination of its interaction with the FP

receptor signaling pathway.

Chemical Structure and Properties
AL 8810 is a synthetic analog of prostaglandin F2α (PGF2α) characterized by two key

structural modifications: a fluorine atom at the 11β position and a 2,3-dihydro-1H-inden-2-yl

group at the 15-position.[2] The isopropyl esterification of the carboxylic acid group enhances

its lipophilicity, facilitating its use in experimental models.[3]
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Chemical Name: 9α,15R-dihydroxy-11β-fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-

pentanor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester[1]

Image of the chemical structure of AL 8810 isopropyl ester:

Physicochemical Properties
A summary of the key physicochemical properties of AL 8810 isopropyl ester is presented in

the table below.

Property Value Reference(s)

Molecular Formula C27H37FO4 [1][4]

Molecular Weight 444.6 g/mol [1]

CAS Number 208114-93-6 [1][4]

Appearance Crystalline solid [1]

Solubility

≤25 mg/mL in ethanol, 25

mg/mL in DMSO, 25 mg/mL in

dimethyl formamide

[1]

Storage Store at -20°C [1]

Pharmacological Properties
AL 8810 is a selective antagonist at the FP receptor, exhibiting weak partial agonist activity at

higher concentrations.[1][2] Its antagonist properties have been well-characterized in various in
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vitro systems, most notably in A7r5 rat thoracic aorta smooth muscle cells and Swiss mouse

3T3 fibroblasts, both of which endogenously express the FP receptor.[2]

In Vitro Pharmacology
The pharmacological parameters of the active form, AL 8810 acid, are summarized in the

following table.

Parameter Cell Line Value Reference(s)

EC50 (Agonist

Potency)
A7r5 261 ± 44 nM [2]

3T3 186 ± 63 nM [2]

Emax (Intrinsic

Activity)
A7r5

19% (relative to

cloprostenol)
[2]

3T3
23% (relative to

cloprostenol)
[2]

pA2 (Antagonist

Potency)
A7r5 6.68 ± 0.23 [2]

3T3 6.34 ± 0.09 [2]

Ki (Antagonist

Potency)
A7r5

426 ± 63 nM (against

100 nM fluprostenol)
[2]

AL 8810 demonstrates high selectivity for the FP receptor, showing no significant inhibitory

activity at other prostanoid receptors such as DP, EP2, EP4, and TP, even at concentrations up

to 10 µM.[1][2]

Mechanism of Action and Signaling Pathway
The prostaglandin F2α receptor (FP receptor) is a G-protein coupled receptor (GPCR) that

primarily signals through the Gq alpha subunit.[5] Upon agonist binding, the Gq protein

activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the
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release of intracellular calcium stores.[6] DAG, along with the elevated intracellular calcium,

activates protein kinase C (PKC), which then phosphorylates various downstream targets,

leading to a cellular response.[6]

AL 8810, as a competitive antagonist, binds to the FP receptor and prevents the binding of

endogenous agonists like PGF2α, thereby inhibiting this signaling cascade.[2]
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FP Receptor Signaling Pathway

Experimental Protocols
General Workflow for Assessing FP Receptor
Antagonism
The following diagram illustrates a typical experimental workflow for characterizing the

antagonist properties of a compound like AL 8810 at the FP receptor.
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Cell Culture and Preparation

Compound Treatment

Assay and Data Analysis
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Workflow for FP Receptor Antagonism Assay
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Detailed Methodology: Phospholipase C Activity Assay
(Phosphoinositide Turnover)
This protocol is based on the methods generally employed for characterizing FP receptor

antagonists like AL 8810.[2]

1. Cell Culture and Plating:

A7r5 or Swiss 3T3 cells are cultured in appropriate media (e.g., DMEM) supplemented with
fetal bovine serum and antibiotics.
Cells are seeded into multi-well plates (e.g., 24-well plates) and grown to near confluency.

2. Radiolabeling:

The growth medium is replaced with a medium containing [³H]myo-inositol (e.g., 1 µCi/mL).
Cells are incubated for 24-48 hours to allow for the incorporation of the radiolabel into
cellular phosphoinositides.

3. Assay Procedure:

The labeling medium is removed, and the cells are washed with a buffer (e.g., HEPES-
buffered saline).
A buffer containing LiCl (e.g., 10 mM) is added to the cells and incubated for a short period.
LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
Cells are pre-incubated with varying concentrations of AL 8810 (or vehicle control) for a
defined period (e.g., 15-30 minutes).
The FP receptor agonist (e.g., fluprostenol) is then added to stimulate phosphoinositide
turnover, and the incubation continues for a specific duration (e.g., 30-60 minutes).

4. Extraction and Quantification of Inositol Phosphates:

The reaction is terminated by the addition of a cold acid solution (e.g., trichloroacetic acid or
perchloric acid).
The cell lysates are collected, and the inositol phosphates are separated from other cellular
components using anion-exchange chromatography (e.g., Dowex columns).
The eluted [³H]inositol phosphates are quantified using liquid scintillation counting.

5. Data Analysis:
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The amount of radioactivity is used to determine the concentration of inositol phosphates
produced.
Dose-response curves are generated to calculate agonist potency (EC50) and efficacy
(Emax).
In the presence of the antagonist, the shift in the agonist dose-response curve is used to
determine the antagonist potency (pA2 or Ki) using Schild analysis.[7]

Synthesis of AL 8810 Isopropyl Ester
While a detailed, step-by-step synthesis protocol for AL 8810 isopropyl ester is not publicly

available due to its proprietary nature, the general synthetic strategy for prostaglandin analogs

is well-established and is likely based on the Corey synthesis. This approach typically involves

the construction of a key intermediate, the Corey lactone, which contains the stereochemically

defined cyclopentane core of the prostaglandin.

The synthesis would then involve the following key transformations:

Introduction of the α-chain: This is typically achieved via a Wittig or Horner-Wadsworth-

Emmons reaction to install the seven-carbon carboxylic acid-containing side chain.

Introduction of the ω-chain: This involves the addition of the side chain containing the 2,3-

dihydro-1H-inden-2-yl moiety. This is a more complex step and would likely involve a

nucleophilic addition to a carbonyl group on the cyclopentane ring, followed by

stereoselective reduction.

Fluorination: The introduction of the fluorine atom at the 11β position is a challenging step

and would likely involve specialized fluorinating reagents.

Esterification: The final step would be the esterification of the carboxylic acid to form the

isopropyl ester.

Conclusion
AL 8810 isopropyl ester is a critical tool for researchers in the field of prostanoid

pharmacology. Its high potency and selectivity for the FP receptor allow for the precise

investigation of the roles of this receptor in health and disease. This guide has provided a

comprehensive overview of its chemical and pharmacological properties, the signaling pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.researchgate.net/publication/324681467_Prostaglandin_FP_receptor_antagonists_discovery_pharmacological_characterization_and_therapeutic_utility
https://www.benchchem.com/product/b1663052?utm_src=pdf-body
https://www.benchchem.com/product/b1663052?utm_src=pdf-body
https://www.benchchem.com/product/b1663052?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


it modulates, and the experimental approaches used for its characterization. This information

will be valuable for scientists and professionals in drug development and related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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